5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid
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Overview
Description
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of a β-diketone with hydrazine sulfate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
- 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
What sets 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid apart from similar compounds is its sulfonic acid group, which imparts unique chemical reactivity and biological activity. This functional group enhances its solubility in water and allows for the formation of various derivatives through substitution reactions .
Properties
CAS No. |
96611-09-5 |
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Molecular Formula |
C3H4N2O4S |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-oxo-1,4-dihydropyrazole-3-sulfonic acid |
InChI |
InChI=1S/C3H4N2O4S/c6-2-1-3(5-4-2)10(7,8)9/h1H2,(H,4,6)(H,7,8,9) |
InChI Key |
LDIAJHRYAYPFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C1S(=O)(=O)O |
Origin of Product |
United States |
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